molecular formula C21H26N2O3 B4294430 N-[4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]acetamide CAS No. 491876-96-1

N-[4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]acetamide

Cat. No. B4294430
CAS RN: 491876-96-1
M. Wt: 354.4 g/mol
InChI Key: HNMVJYGHRVZLTA-UHFFFAOYSA-N
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Description

N-[4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]acetamide, also known as Dihydrexidine (DHD), is a potent and selective dopamine D1 receptor agonist. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

DHD selectively activates dopamine D1 receptors, which are predominantly expressed in the striatum and prefrontal cortex regions of the brain. Activation of these receptors leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA) signaling pathway. This pathway regulates the activity of various ion channels and transcription factors, leading to changes in neuronal activity and gene expression.
Biochemical and Physiological Effects:
DHD has been shown to increase dopamine release in the striatum and prefrontal cortex regions of the brain, leading to improved cognitive and motor function. It also modulates the activity of various neurotransmitter systems such as glutamate, GABA, and acetylcholine, leading to changes in synaptic plasticity and neuronal activity. DHD has also been shown to reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

DHD is a potent and selective dopamine D1 receptor agonist, which makes it an ideal tool for studying the role of dopamine D1 receptors in various neurological and psychiatric disorders. However, its high potency and selectivity also make it difficult to use in in vivo experiments, as it requires precise dosing and delivery methods.

Future Directions

Research on DHD is ongoing, and there are several areas of potential future research. Some of these include:
1. Development of novel delivery methods for DHD to improve its efficacy and reduce side effects.
2. Investigation of the role of DHD in other neurological and psychiatric disorders such as depression, anxiety, and bipolar disorder.
3. Study of the long-term effects of DHD on neuronal function and gene expression.
4. Development of DHD-based therapies for drug addiction and other behavioral disorders.
Conclusion:
DHD is a potent and selective dopamine D1 receptor agonist, which has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves the activation of dopamine D1 receptors, leading to changes in neuronal activity and gene expression. While there are limitations to its use in in vivo experiments, ongoing research on DHD holds promise for the development of novel therapies for various disorders.

Scientific Research Applications

DHD has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and drug addiction. It has been shown to improve cognitive function, motor function, and reduce drug-seeking behavior in animal models.

properties

IUPAC Name

N-[4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-4-25-19-12-16-10-11-22-21(18(16)13-20(19)26-5-2)15-6-8-17(9-7-15)23-14(3)24/h6-9,12-13,21-22H,4-5,10-11H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMVJYGHRVZLTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)NC(=O)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101155011
Record name N-[4-(6,7-Diethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101155011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

491876-96-1
Record name N-[4-(6,7-Diethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=491876-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(6,7-Diethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101155011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]acetamide
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N-[4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]acetamide
Reactant of Route 6
N-[4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]acetamide

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